4-benzoyl-N-(3,5-dichlorophenyl)benzamide
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Overview
Description
4-benzoyl-N-(3,5-dichlorophenyl)benzamide, also referred to as BDDPB or N-(3,5-dichlorophenyl)-4-oxobenzamide, is a chemical compound that belongs to the class of benzamides. It has a molecular formula of C20H13Cl2NO2 and a molecular weight of 370.23 .
Synthesis Analysis
The synthesis of dichlorobenzamide derivatives involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C . This process yields a series of dichlorobenzamide derivatives . The compounds and accompanying intermediates are characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy .Molecular Structure Analysis
The structures of the synthesized compounds are established by X-ray crystallography . For instance, compound 4 crystallizes in triclinic space group P ī, with specific parameters . The unit cell of 6 has a monoclinic Pn symmetry with certain cell parameters .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are primarily the reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride . These reactions yield a series of dichlorobenzamide derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C20H13Cl2NO2) and molecular weight (370.23) . More specific properties such as melting point, boiling point, and density are not provided in the available resources.Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Crystal Structure Analysis : A study by Demir et al. (2016) describes the synthesis and characterization of a compound similar to 4-benzoyl-N-(3,5-dichlorophenyl)benzamide. It focuses on the crystal structure analysis, spectral investigations (IR, NMR, UV-Vis), and computational studies using DFT calculations. The results provide insights into the molecular structure and electronic properties of such compounds (Demir et al., 2016).
Biological Evaluation and Molecular Docking
- Biological Evaluation and Molecular Docking : A research by Fahim and Shalaby (2019) involves the synthesis of benzenesulfonamide derivatives, evaluating their biological activity, particularly against cancer cell lines. This study also includes molecular docking and DFT calculations, offering insights into the potential biomedical applications of compounds related to this compound (Fahim & Shalaby, 2019).
Antipathogenic Activity
- Synthesis and Antipathogenic Activity : Research conducted by Limban et al. (2011) discusses the synthesis of acylthioureas, a category to which this compound is related. The study explores their interaction with bacterial cells and demonstrates significant anti-pathogenic activity, particularly against strains known for biofilm formation (Limban et al., 2011).
β-Amyloid Aggregation Inhibition
- Synthesis and β-Amyloid Aggregation Inhibition : Choi et al. (2003) present the efficient synthesis of a compound closely related to this compound, demonstrating its potential as a β-amyloid aggregation inhibitor. This suggests possible applications in Alzheimer's disease research or treatment (Choi et al., 2003).
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes such as cyclooxygenase-2 (cox-2).
Mode of Action
Biochemical Pathways
Result of Action
Inhibition of enzymes like cox-2 can lead to reduced inflammation and pain.
Properties
IUPAC Name |
4-benzoyl-N-(3,5-dichlorophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2NO2/c21-16-10-17(22)12-18(11-16)23-20(25)15-8-6-14(7-9-15)19(24)13-4-2-1-3-5-13/h1-12H,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCLKJDVWMPGFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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